4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid
Description
Properties
CAS No. |
2055841-46-6 |
|---|---|
Molecular Formula |
C6H6N2O4S |
Molecular Weight |
202.19 g/mol |
IUPAC Name |
4-amino-5-methoxycarbonyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c1-12-6(11)4-2(7)3(5(9)10)8-13-4/h7H2,1H3,(H,9,10) |
InChI Key |
MFSXBUFVGCZJCD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NS1)C(=O)O)N |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Foundation in Thiourea Reactivity
The cyclocondensation of thiourea with α-chloro carbonyl compounds is a cornerstone for constructing the thiazole core. In the context of 4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid, this method involves the reaction of a substituted α-chloro acryloyl chloride derivative with thiourea under acidic conditions. The process begins with the formation of an intermediate α-chloro carbonyl compound, which undergoes nucleophilic attack by thiourea’s sulfur atom, followed by cyclization to yield the thiazole ring.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Equivalents | 5–7 | Maximizes ring closure |
| Reaction Temperature | 60–65°C | Balances kinetics and decomposition |
| Solvent System | Acetic Acid/HCl | Enhances solubility |
Alternative Pathways via Thiosemicarbazide Cyclization
Acidic Medium Optimization
Concentrated sulfuric acid or polyphosphoric acid (PPA) are preferred for cyclization due to their dual roles as catalyst and dehydrating agent. A 2018 study achieved 40–96% yields for similar thiadiazoles using ionic liquids (e.g., [emim][HSO₄]) with catalytic H₂SO₄. For this compound, this approach may reduce side reactions compared to HCl/acetic acid systems.
Solid-Phase Synthesis for Modular Assembly
Merrifield Resin-Based Approach
A traceless solid-phase method developed for 1,3-thiazole peptidomimetics involves three steps from Merrifield resin:
-
Resin functionalization : Attachment of a chloroacetyl group.
-
Cyclization : Treatment with thiourea to form the thiazole ring.
-
Cleavage : Hydrolysis to release the carboxylic acid.
While this method currently targets peptidomimetics, substituting the chloroacetyl precursor with a methoxycarbonyl variant could enable tailored synthesis of the target compound.
Table 2: Comparison of Solution-Phase vs. Solid-Phase Synthesis
| Aspect | Solution-Phase (US7408069B2) | Solid-Phase (RSC Adv. 2021) |
|---|---|---|
| Yield | 80–90% | 60–75% |
| Purification Complexity | High (recrystallization) | Low (filtration) |
| Scalability | Industrial | Laboratory |
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives .
Scientific Research Applications
4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism of action of 4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential proteins in bacteria and fungi . In medicinal applications, it may exert its effects by modulating specific signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Analogues in the Thiazole Family
Thiazole derivatives with substitutions at positions 3, 4, and 5 exhibit distinct physicochemical and biological properties:
Key Observations :
- The methoxycarbonyl group in the target compound improves membrane permeability compared to polar carboxylic acid derivatives like .
- Halogenated analogues (e.g., 4,5-dichloro) exhibit higher reactivity but may pose toxicity risks .
- Boc-protected derivatives (e.g., ) are synthetically versatile but require deprotection for bioactivity.
Comparison with Oxazole and Triazole Derivatives
Oxazole and triazole systems are bioisosteres of thiazoles, with altered electronic and steric profiles:
Key Observations :
Biological Activity
4-Amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid, with the CAS number 2055841-46-6, is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound by reviewing relevant literature, highlighting case studies, and presenting data that elucidate its mechanisms of action.
Molecular Formula: C6H6N2O4S
Molecular Weight: 202.19 g/mol
IUPAC Name: this compound
InChI Key: MFSXBUFVGCZJCD-UHFFFAOYSA-N
| Property | Value |
|---|---|
| CAS No. | 2055841-46-6 |
| Purity | 95% |
| Origin of Product | United States |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains by inhibiting essential protein synthesis, which is crucial for bacterial growth and replication. The compound's mechanism may involve the disruption of ribosomal function or interference with metabolic pathways critical for bacterial survival.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, including melanoma and prostate cancer cells. The antiproliferative effects are attributed to the compound's ability to disrupt microtubule dynamics, thereby blocking mitosis and inducing apoptosis in malignant cells .
Case Study:
In a notable study, a series of thiazole derivatives were synthesized and tested for their cytotoxicity against human tumor cell lines. The results indicated that modifications to the thiazole core could enhance anticancer activity, with some derivatives showing IC50 values in the low nanomolar range .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
- Substituents on the Thiazole Ring: Variations in substituents can alter the compound's interaction with biological targets.
- Linker Modifications: Changing the linker between thiazole and other functional groups can enhance or diminish activity.
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Amino-5-chloro-2-methoxybenzoic acid | Benzene derivative | Antimicrobial |
| 4-Amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole | Thiazole derivative | Cytotoxic against cancer cells |
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization: This disrupts microtubule formation necessary for mitosis.
- Interference with Protein Synthesis: By targeting ribosomal functions or metabolic pathways in microorganisms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-5-(methoxycarbonyl)-1,2-thiazole-3-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, analogous thiazole derivatives are prepared by reacting thiol-containing precursors (e.g., 4-amino-1,2,4-triazole-3-thiols) with chloroacetic acid derivatives under reflux conditions in polar solvents like ethanol or DMF . Microwave-assisted synthesis can enhance reaction efficiency (e.g., reducing time from 8 hours to 30 minutes) while maintaining yields >85% . Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm the absence of unreacted intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) identifies the methoxycarbonyl group (δ 3.8–3.9 ppm) and thiazole ring protons (δ 7.2–8.1 ppm). ¹³C NMR confirms carboxylic acid (δ 165–170 ppm) and carbonyl (δ 170–175 ppm) functionalities .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) validates the molecular ion peak [M-H]⁻ at m/z 245.02 (calculated for C₇H₆N₂O₄S).
- HPLC : Reverse-phase HPLC (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 × 250 mm) with UV detection at 254 nm ensures >97% purity .
Q. How does the substituent pattern on the thiazole ring influence bioactivity in related compounds?
- Methodological Answer : Substituents at the 5-position (e.g., methoxycarbonyl) enhance electron-withdrawing effects, stabilizing the thiazole ring and modulating interactions with biological targets. For instance, in triazole-thiadiazole hybrids, electron-withdrawing groups improve anti-inflammatory activity by 40–60% compared to electron-donating substituents, as shown in COX-2 inhibition assays (IC₅₀ = 0.8–1.2 µM) . Structure-activity relationship (SAR) studies should systematically vary substituents and employ docking simulations to predict binding affinities .
Advanced Research Questions
Q. How can computational methods streamline the optimization of reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and activation energies for key steps like cyclization or ester hydrolysis . Machine learning models trained on reaction databases (e.g., Reaxys) can recommend optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., p-TsOH) to maximize yield. For example, ICReDD’s workflow reduced optimization time for analogous reactions by 70% via iterative computational-experimental feedback loops .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:
- Standardization : Use validated cell lines (e.g., RAW264.7 for anti-inflammatory assays) and reference compounds (e.g., indomethacin) .
- Purity Control : Implement orthogonal analytical methods (e.g., LC-MS and elemental analysis) to ensure compound integrity.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from multiple studies, adjusting for variables like concentration ranges and incubation times .
Q. How can in vivo pharmacokinetic studies be designed for this compound?
- Methodological Answer :
- Formulation : Prepare sodium salts (via NaOH neutralization) to enhance aqueous solubility for oral or IV administration.
- Dosing : Use Sprague-Dawley rats (n=6/group) with doses ranging 10–100 mg/kg. Plasma samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-dose are analyzed via LC-MS/MS .
- Metabolite Profiling : Liver microsome assays (human/rat) identify primary metabolites, with CYP3A4 likely driving oxidation of the methoxycarbonyl group .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer : Scaling microwave-assisted reactions requires transitioning to flow reactors (e.g., Corning AFR) to maintain thermal control and prevent side reactions (e.g., hydrolysis of the methoxycarbonyl group). Regioselectivity is preserved by optimizing stoichiometry (e.g., 1.2:1 molar ratio of thiol to chloroacetic acid) and using phase-transfer catalysts (e.g., TBAB) . Pilot-scale batches (>100 g) should undergo rigorous DSC analysis to monitor polymorphic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
